molecular formula C8H6F2N2O4 B1363608 Methyl 4-amino-2,3-difluoro-5-nitrobenzoate CAS No. 284030-58-6

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Cat. No. B1363608
M. Wt: 232.14 g/mol
InChI Key: HOJFIOHGPQOQBF-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2,3-difluoro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6F2N2O4 . It has a molecular weight of 232.14 . This compound is used in chemical research .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2,3-difluoro-5-nitrobenzoate” has a melting point of 184-186°C and a predicted boiling point of 402.0±45.0 °C . The predicted density of this compound is 1.548±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Organic Chemistry Education : Methyl 4-amino-2,3-difluoro-5-nitrobenzoate can be synthesized through a simple Fischer esterification reaction. This process is designed for introductory organic chemistry courses and demonstrates a one-pot reaction producing a bright-yellow solid, which is then purified and characterized by various spectroscopic methods (Kam, Levonis & Schweiker, 2020).

  • Structural Analysis and Bonding : The compound exhibits interesting structural properties, such as forming hydrogen-bonded chains and sheets in different derivatives. These structures are analyzed using X-ray crystallography, highlighting the compound's polarized structure and the different types of hydrogen bonds it forms (Portilla, Mata, Nogueras, Cobo, Low & Glidewell, 2007).

Chemical Reactions and Derivatives

  • Nitration Methods : Improved methods for synthesizing nitrobenzoate derivatives, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, have been explored. These methods aim for high yield and efficiency, which is crucial for large-scale production (Li-jun, 2008).

Environmental and Biochemical Studies

  • Microbial Transformation in Sewage Effluent : Research has been conducted on the transformation of nitroaromatic compounds, including derivatives of nitrobenzoic acid, in sewage effluent. This study provides insights into the environmental fate and potential biodegradation pathways of such compounds (Hallas & Alexander, 1983).

  • Photoconductivity and Optical Studies : The compound's derivatives have been studied for their photoconductivity, dielectric properties, and potential in nonlinear optical applications. Such studies are crucial for developing new materials for electronic and optical devices (Krishnakumar, Jayaprakash & Boobas, 2016).

Spectroscopic Identification in Drug Research

  • Antipsychotic Drug Research : Spectroscopic techniques combined with density functional theory calculations have been applied to study 4-(methylamino)-3-nitrobenzoic acid, a derivative of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, for potential antipsychotic applications. This includes analyzing its structuralfeatures, vibrational modes, and molecular docking studies to understand its bioactivity (Julie, Prabhu, Margreat, Leenaraj, Periandy, Muthu & Raajaraman, 2019).

Safety And Hazards

“Methyl 4-amino-2,3-difluoro-5-nitrobenzoate” is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, and ensuring adequate exhaust ventilation, especially if dust, aerosol, or fumes will be generated .

properties

IUPAC Name

methyl 4-amino-2,3-difluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O4/c1-16-8(13)3-2-4(12(14)15)7(11)6(10)5(3)9/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJFIOHGPQOQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374897
Record name Methyl 4-amino-2,3-difluoro-5-nitrobenzoate
Source EPA DSSTox
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Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

CAS RN

284030-58-6
Record name Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2,3-difluoro-5-nitrobenzoate
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Record name 284030-58-6
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Synthesis routes and methods I

Procedure details

A 2 M solution of TMS diazomethane in hexanes (6.88 mL, 13.75 mmol) is added to a suspension of 4-amino-2,3-difluoro-5-nitro-benzoic acid 3 (2.00 g, 9.17 mmol) in 25 mL of 4:1 THF:MeOH at 0° C. under nitrogen atmosphere. Upon completion of addition, reaction mixture is warmed to room temperature. After 0.5 hours, excess TMS diazomethane is destroyed by the careful addition of acetic acid. The reaction is then concentrated under reduced pressure and dried in vacuo to give 1.95 g (92%) of pure desired product: MS APCI (−) m/z 231 (M−1) detected.
[Compound]
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hexanes
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6.88 mL
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2 g
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25 mL
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Synthesis routes and methods II

Procedure details

TMSCl (132 g, 1.21 mol, 2.0 equiv) was added over 5 minutes to a slurry of 4-amino-2,3-difluoro-5-nitrobenzoic acid (3) (132.3 g, 0.607 mol, 1 equiv) in 325 mL of MeOH. The mixture was heated at reflux for 15 hours. Once the reaction was complete by HPLC, the reaction mixture was cooled in an ice-water bath for 45 minutes. Then the reaction mixture was filtered and the cake was washed with 65 mL of MeOH. The wet cake was dried overnight at 55° C. under high vacuum to provide 128.8 g (92%) of 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester (4). HPLC was 97.9 a % (220 nm) and 99.2 a % (254 nm). 1H NMR (400 MHz, d6 DMSO) δ 3.84 (3H, s, OMe), 8.1 (2H, br s, NH2), 8.43 (1H, apparent dd, J 1.9, 7.2, Ar—H). 19F NMR (376 MHz, d6 DMSO) δ−153.6, −129.2. 13C NMR (100 MHz, d6 DMSO) δ 52 (CH3O), 105 (C, d, J 10), 125 (CH, t, J 2.7), 128 (CH, d, J 5), 140 (C—F, dd, J 244, 15), 141 (C, dd, J 14, 5), 152 (C—F, dd, J 263, 11), 162 (COO, t, J 3). IR vmax/cm−1 3433, 3322, 1699, 1637, 1548, 1342, 1234. MS APCI (−) m/z 231 (M−1) detected.
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132 g
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132.3 g
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325 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yu, A Liu, G Dhawan, H Mei, W Zhang, K Izawa… - Chinese Chemical …, 2021 - Elsevier
Thirteen new fluorine-containing drugs, which have been granted approval by the US Food and Drug Administration (FDA) in 2020, are profiled in this review. Therapeutic areas of …
Number of citations: 74 www.sciencedirect.com

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